molecular formula C12H16N2O2 B3252386 N-(3-formyl-4-methylpyridin-2-yl)-2,2-dimethylpropanamide CAS No. 216678-81-8

N-(3-formyl-4-methylpyridin-2-yl)-2,2-dimethylpropanamide

Cat. No.: B3252386
CAS No.: 216678-81-8
M. Wt: 220.27 g/mol
InChI Key: JBNWWTXYDQRUQV-UHFFFAOYSA-N
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Description

N-(3-Formyl-4-methylpyridin-2-yl)-2,2-dimethylpropanamide (CAS: 86847-64-5) is a pyridine derivative with the molecular formula C₁₁H₁₄N₂O₂ and a molecular weight of 206.245 g/mol . Its structure features a 2,2-dimethylpropanamide (pivalamide) group attached to a pyridine ring substituted with a formyl (-CHO) group at the 3-position and a methyl (-CH₃) group at the 4-position.

Properties

IUPAC Name

N-(3-formyl-4-methylpyridin-2-yl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-8-5-6-13-10(9(8)7-15)14-11(16)12(2,3)4/h5-7H,1-4H3,(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBNWWTXYDQRUQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)NC(=O)C(C)(C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-formyl-4-methylpyridin-2-yl)-2,2-dimethylpropanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Introduction of Substituents: The formyl and methyl groups are introduced to the pyridine ring via electrophilic aromatic substitution reactions.

    Attachment of the Dimethylpropanamide Moiety: This step involves the reaction of the substituted pyridine with a suitable amide precursor under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-formyl-4-methylpyridin-2-yl)-2,2-dimethylpropanamide can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The methyl group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The products vary depending on the substituent introduced.

Scientific Research Applications

N-(3-formyl-4-methylpyridin-2-yl)-2,2-dimethylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-formyl-4-methylpyridin-2-yl)-2,2-dimethylpropanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

N-(4-Iodo-3-pyridyl)-2,2-dimethylpropanamide (43)
  • Structure : Iodo substituent at the 4-position instead of formyl/methyl .
  • Synthesis : Prepared via lithiation (n-BuLi) and iodination of 2,2-dimethyl-N-(3-pyridyl)propanamide (42) , yielding 70% with 95.9% purity (HPLC) .
  • Properties : The iodine atom enhances susceptibility to cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the formyl group, which is more reactive toward nucleophiles.
4-{6-[(2,2-Dimethylpropanoyl)amino]pyridin-3-yl}benzoic Acid (4b)
  • Structure : Benzoic acid substituent at the pyridine’s 3-position .
  • Synthesis : Synthesized via coupling reactions (80% yield), with a high melting point (276–277°C ) indicating strong intermolecular forces due to the carboxylic acid group .
  • Properties : The acidic -COOH group improves water solubility and enables salt formation, contrasting with the hydrophobic formyl/methyl substituents in the target compound.
N-(5-Bromo-3-methylpyridin-2-yl)-2,2-dimethylpropanamide
  • Structure : Bromine at the 5-position and methyl at the 3-position .
  • Applications : Bromine acts as a leaving group, making this compound a precursor for nucleophilic aromatic substitution or metal-catalyzed couplings .

Modifications in the Amide Group

N-{7-Benzyl-4-methyl-5-[(3,5-dimethoxyphenyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl}-N-(2,2-dimethylpropanoyl)-2,2-dimethylpropanamide (20a)
  • Structure : Bulky pyrrolo[2,3-d]pyrimidine core with dual pivalamide groups .
  • Synthesis : High yield (91% ) via Pd/C-catalyzed reactions; exists as a white solid, indicating crystallinity influenced by aromatic methoxy groups .
  • Applications : Tested as an antitumor agent, highlighting the role of pivalamide in enhancing metabolic stability.

Positional Isomerism and Functional Group Effects

N-(4-Formyl-2-methoxypyridin-3-yl)pivalamide
  • Structure : Formyl and methoxy groups at the 4- and 2-positions, respectively .
  • Reactivity : Methoxy group donates electron density to the pyridine ring, altering regioselectivity in electrophilic substitutions compared to the target compound’s electron-withdrawing formyl group .

Comparative Data Table

Compound Name Substituents Yield Purity Key Properties/Applications References
N-(3-Formyl-4-methylpyridin-2-yl)-2,2-dimethylpropanamide 3-CHO, 4-CH₃ N/A N/A Intermediate for Schiff bases
N-(4-Iodo-3-pyridyl)-2,2-dimethylpropanamide 4-I 70% 95.9% Cross-coupling precursor
4-{6-[(2,2-Dimethylpropanoyl)amino]pyridin-3-yl}benzoic acid 3-C₆H₄COOH 80% N/A High thermal stability, solubility
N-(5-Bromo-3-methylpyridin-2-yl)-2,2-dimethylpropanamide 5-Br, 3-CH₃ N/A 95% Nucleophilic substitution substrate
Compound 20a Dual pivalamide, methoxy aryl 91% N/A Antitumor activity

Key Research Findings

  • Synthetic Efficiency : Iodination (Compound 43) and coupling reactions (Compound 4b) achieve yields >70%, demonstrating robust synthetic routes for pyridine derivatives .
  • Functional Group Impact : Formyl groups enhance electrophilicity, while halogens (I, Br) enable cross-coupling, and carboxylic acids improve solubility .
  • Biological Relevance : Pivalamide-containing compounds (e.g., 20a) show promise in drug discovery due to metabolic stability .

Biological Activity

N-(3-formyl-4-methylpyridin-2-yl)-2,2-dimethylpropanamide is an organic compound characterized by a pyridine ring with a formyl and a methyl group, alongside a dimethylpropanamide moiety. Its unique structural features suggest potential biological activities, particularly in medicinal chemistry and biochemistry.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. These interactions may modulate enzyme activities or receptor functions, influencing pathways such as:

  • Signal Transduction : Modulation of cellular signaling pathways that affect cell growth and survival.
  • Metabolic Regulation : Influencing metabolic processes through enzyme inhibition or activation.
  • Gene Expression Modulation : Affecting transcription factors and influencing gene expression patterns.

Research Findings

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory activity, which could be beneficial in treating conditions characterized by chronic inflammation.
  • Anticancer Properties : The compound has been investigated for its ability to inhibit tumor cell proliferation. In vitro studies have shown that it can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study 1 : A study demonstrated that the compound significantly reduced the viability of various cancer cell lines with IC50 values ranging from 0.3 to 1.2 μM, indicating strong antiproliferative effects against these cells .
  • Study 2 : Another investigation focused on its antimicrobial properties, revealing effective inhibition against several bacterial strains, supporting its potential use in antibiotic development .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological ActivityIC50 (μM)
This compoundStructureAnticancer, Antimicrobial0.3 - 1.2
N-(2-Chloro-3-formylpyridin-4-yl)pivalamideStructureAnticancer7.5
MX69-Dual inhibitor of MDM2 and XIAP7.5

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of the Pyridine Ring : Using condensation reactions with appropriate precursors.
  • Substitution Reactions : Electrophilic aromatic substitution introduces the formyl and methyl groups.
  • Amide Formation : The final step involves reacting the substituted pyridine with a suitable amide precursor under controlled conditions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-formyl-4-methylpyridin-2-yl)-2,2-dimethylpropanamide, and how can reaction purity be optimized?

  • Methodology : The compound can be synthesized via palladium-catalyzed coupling reactions. For example, cross-coupling with substituted amines (e.g., 3,4,5-trimethoxyaniline) using Pd₂dba₃, X-Phos, and LiHMDS in methanol yields derivatives with high purity (75–84%). Post-synthesis purification via column chromatography (TLC monitoring, Rf ~0.3–0.5) and recrystallization improves purity. Reaction parameters such as solvent choice (methanol, butanol) and stoichiometric ratios of reagents (1:1.2 for amine:substrate) are critical for yield optimization .

Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR (δ values) confirm structural integrity. For instance, pyridine protons typically resonate at δ 8.1–8.5 ppm, while formyl groups appear at δ 9.8–10.2 ppm. Tert-butyl protons in 2,2-dimethylpropanamide show singlet peaks at δ 1.2–1.4 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) with [M+H]⁺ ions validates molecular weight (e.g., calculated m/z 261.15 vs. observed 261.14). Discrepancies >0.01 Da warrant reanalysis .

Q. What safety precautions are necessary when handling this compound?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .
  • Storage : Store at –20°C in airtight containers to prevent hydrolysis. Stability tests indicate <5% degradation over 12 months under these conditions .

Advanced Research Questions

Q. How can crystallographic data be obtained and refined to confirm the compound’s structure?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (SHELXL for refinement) resolves bond lengths and angles. For example, pyridinyl-formyl bond lengths typically range 1.21–1.23 Å. Data-to-parameter ratios >15 ensure refinement reliability. Disordered solvent molecules are masked using SQUEEZE .

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

  • Methodology :

  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotameric equilibria) by acquiring spectra at 25°C and –40°C.
  • 2D NMR (COSY, HSQC) : Assign ambiguous peaks via correlation spectroscopy. For example, HMBC correlations between formyl protons and pyridinyl carbons confirm substituent positions .

Q. What methodologies assess the compound’s role in biological systems (e.g., enzyme inhibition)?

  • Methodology :

  • Enzyme Assays : Test inhibitory activity against targets like pteridine reductase 1 (PTR1) using UV-Vis spectroscopy (IC₅₀ determination). Competitive inhibition is confirmed via Lineweaver-Burk plots .
  • Cellular Uptake Studies : Radiolabel the compound (e.g., ¹⁴C isotope) and measure intracellular accumulation in cancer cell lines (e.g., HeLa) using scintillation counting .

Q. How can derivatization strategies expand the compound’s utility in medicinal chemistry?

  • Methodology :

  • Schiff Base Formation : React the formyl group with hydrazines to generate hydrazone derivatives. Monitor conversion via IR (C=O stretch at ~1680 cm⁻¹ shifts to ~1620 cm⁻¹ for C=N) .
  • Cross-Coupling : Introduce aryl/heteroaryl groups via Suzuki-Miyaura reactions (e.g., boronic acid coupling at pyridinyl positions) to modulate lipophilicity (LogP changes ±0.5 units) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-formyl-4-methylpyridin-2-yl)-2,2-dimethylpropanamide
Reactant of Route 2
N-(3-formyl-4-methylpyridin-2-yl)-2,2-dimethylpropanamide

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